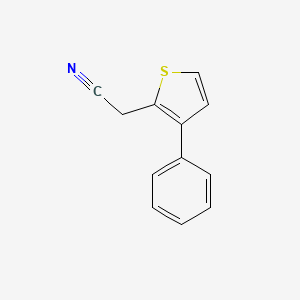
3-Methylidenehexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenehexane-1,2-diol is an organic compound characterized by the presence of a methylidene group attached to a hexane backbone with two hydroxyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylidenehexane-1,2-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide or potassium permanganate as oxidizing agents to convert alkenes into vicinal diols . The reaction typically requires a solvent such as water or an organic solvent and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenehexane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, lead tetraacetate, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, organic solvents (e.g., dichloromethane, ethanol).
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halides, other functionalized derivatives.
Scientific Research Applications
3-Methylidenehexane-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylidenehexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules . In oxidation reactions, the hydroxyl groups can be converted to carbonyl groups, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol: Another diol with a similar structure but with a methyl group on the second carbon.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to other diols. This structural feature makes it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
62946-66-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-methylidenehexane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-3-4-6(2)7(9)5-8/h7-9H,2-5H2,1H3 |
InChI Key |
GQQHPGRGUPULIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)


![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520396.png)




![2-[1-(Methylamino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B14520417.png)

![1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one](/img/structure/B14520428.png)

silane](/img/structure/B14520441.png)
